molecular formula C13H12BrNO2 B8722855 2-Bromo-5-(4-methoxybenzyloxy)pyridine

2-Bromo-5-(4-methoxybenzyloxy)pyridine

Cat. No.: B8722855
M. Wt: 294.14 g/mol
InChI Key: KZIGVQVYEFTRBX-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS RN: 663955-79-1) is a brominated pyridine derivative featuring a 4-methoxybenzyloxy substituent at the 5-position and a bromine atom at the 2-position. Its molecular formula is C₁₄H₁₃BrNO₂, with a molecular weight of 322.17 g/mol . The compound is characterized by its pyridine core, which is functionalized with electron-donating groups (methoxybenzyloxy) and a halogen (bromine), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Synthesis: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, details a lithiation approach using n-butyllithium to introduce acetyl groups to similar bromopyridine frameworks, while confirms its commercial availability at ≥98% purity for laboratory use .

Applications: It serves as a key precursor in the synthesis of complex heterocycles, such as pyrrolo[2,3-b]pyridines and imidazo[4,5-b]pyridines, which are prevalent in drug discovery (e.g., kinase inhibitors and antimicrobial agents) .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

2-bromo-5-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3

InChI Key

KZIGVQVYEFTRBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromopyridine Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound 663955-79-1 C₁₄H₁₃BrNO₂ 322.17 2-Br, 5-(4-MeO-benzyloxy) Pharmaceutical intermediates
5-Bromo-2-methoxypyridine 886372-61-8 C₆H₆BrNO 188.02 5-Br, 2-MeO Medical intermediates
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-Me Ligand synthesis, agrochemicals
2-Bromo-5-(piperidin-4-yl)pyridine 1159814-58-0 C₁₀H₁₂BrN₂ 241.13 2-Br, 5-piperidinyl CNS drug candidates
5-Bromo-4-methoxy-2-methylpyridine 886372-61-8 C₇H₈BrNO 202.05 5-Br, 4-MeO, 2-Me Antibacterial agents
5-Bromo-2,4-bis[(4-MeO-benzyl)oxy]pyrimidine 664988-37-8 C₂₄H₂₂BrN₃O₄ 500.36 Pyrimidine core with dual 4-MeO-benzyloxy groups Nucleotide analogs

Research Findings and Trends

  • Synthetic Efficiency: highlights that lithiation strategies for bromopyridines require stringent temperature control (–60°C) to prevent side reactions, a challenge less pronounced in derivatives without oxygen substituents .
  • Purity Challenges : Commercial this compound is available at 98% purity (), but analogs like 5-Bromo-2,4-bis[(4-MeO-benzyl)oxy]pyrimidine require chromatographic purification due to steric hindrance during synthesis .

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